

Application Note: Analysis of 5-Ethyl-2-Nonanol via HS-SPME-GC-MS

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Compound Focus: 5-Ethyl-2-nonanol

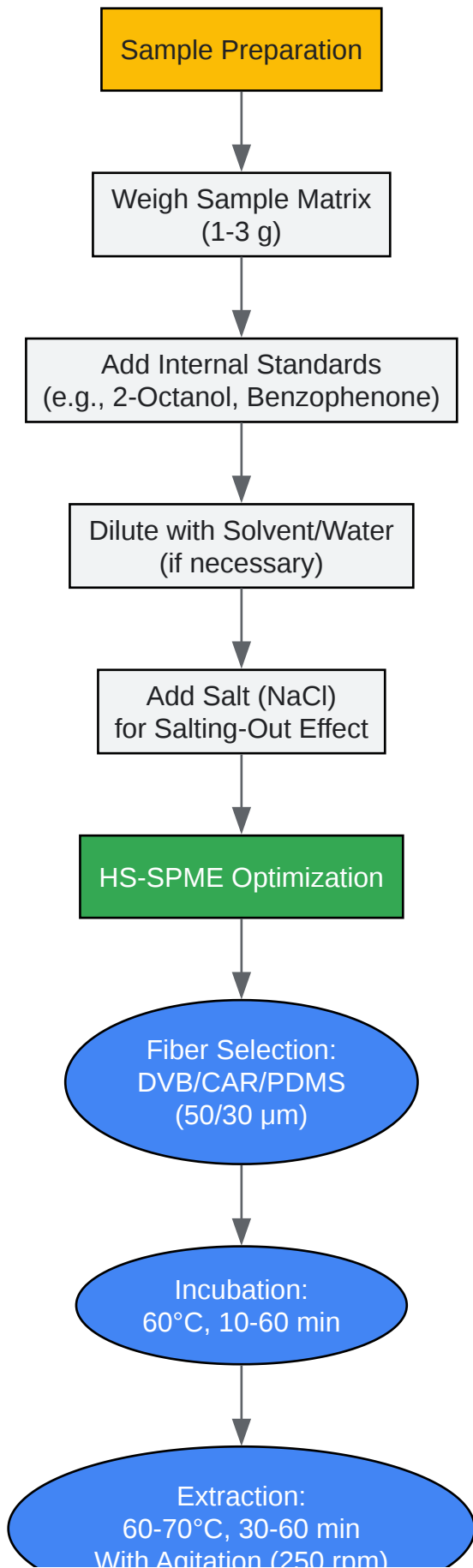
CAS No.: 103-08-2

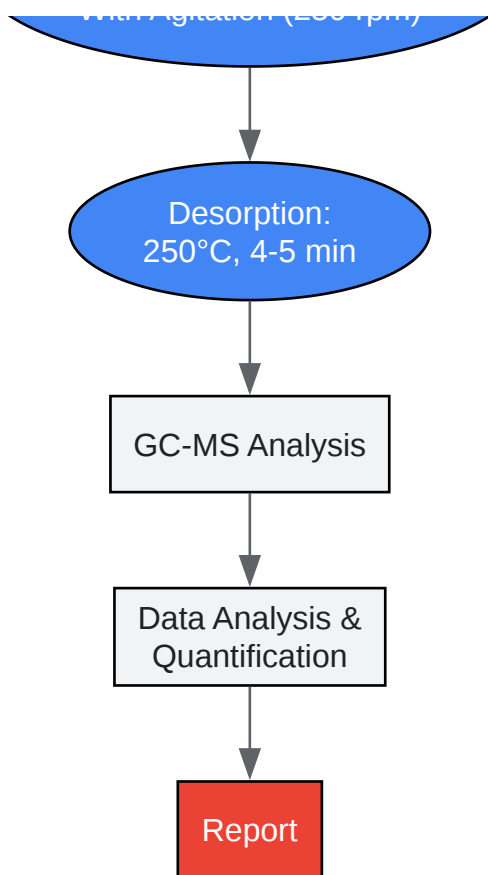
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1. Objective This application note outlines a strategic approach for the analysis of the branched-chain alcohol **5-Ethyl-2-nonanol** (C₁₁H₂₄O, MW 172.31 g/mol) using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This compound is of interest in food and fragrance analysis due to its unique structure and potential sensory impact [1].

2. Experimental Design & Workflow The overall analytical process, from sample preparation to data analysis, can be visualized in the following workflow. This chart integrates critical optimization points discussed in the subsequent sections.





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3. Detailed Protocols for Key Experiments

3.1. HS-SPME Optimization Protocol This protocol is adapted from methods used for complex food matrices like dry-cured ham and honey [2] [3] [4].

- **Sample Preparation:**

- Accurately weigh **2.0 g** of the sample matrix (e.g., homogenized food, liquid) into a 10-20 mL headspace vial [2] [4].
- Add **2 mL** of distilled water or an appropriate solvent to create a slurry or solution, enhancing the release of volatiles [2].
- For improved extraction efficiency of semi-polar volatiles, add **0.2 - 0.5 g of sodium chloride (NaCl)** to exploit the salting-out effect [4].
- Spike with a suitable internal standard (e.g., **2-Octanol** or **Benzophenone** at ~100 µg/mL) to correct for instrumental and preparation variability [2] [4].

- **SPME Extraction:**

- **Fiber Coating:** Use a **Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS, 50/30 µm)** fiber. This tri-phase coating is highly effective for extracting a broad range of volatile compounds, including alcohols and other volatiles of various molecular weights [3] [5] [4].
- **Incubation & Extraction:** Place the vial in a heated agitator. The following parameters have been optimized in recent studies:
 - **Temperature: 60-70°C** [2] [3].
 - **Equilibration Time:** 10-15 minutes (pre-incubation) [5].
 - **Extraction Time: 30-60 minutes** with continuous agitation at ~250 rpm [3] [6].
- **Desorption:** After extraction, immediately transfer the fiber to the GC-MS injection port for thermal desorption. A typical desorption is performed at **250°C for 4-5 minutes** in splitless mode to ensure complete transfer of analytes [3] [5].

3.2. GC-MS Analytical Method

This method provides a starting point for separating and identifying **5-Ethyl-2-nonanol**.

- **Gas Chromatography:**
 - **Column:** A medium-polarity column, such as a **DB-5MS** (5% phenyl polysiloxane) or equivalent, with dimensions of **30-60 m × 0.25 mm i.d. × 1.0 µm film thickness** [4].
 - **Carrier Gas:** Helium, constant flow mode (e.g., 1.0 mL/min).
 - **Oven Temperature Program:** Initiate at **40°C (hold 2 min)**, ramp to **240°C at 5-10°C/min**, and hold for 5-10 min. This program should be optimized for better resolution of mid-boiling point compounds like **5-Ethyl-2-nonanol**.
 - **Injection Port:** 250°C, splitless mode.
- **Mass Spectrometry:**
 - **Ionization Mode:** Electron Impact (EI) at 70 eV.
 - **Ion Source Temperature:** 230°C.
 - **Quadrupole Temperature:** 150°C.
 - **Acquisition Mode:** Full scan mode (e.g., *m/z* 40-350) for untargeted analysis or Selected Ion Monitoring (SIM) for sensitive targeted quantification once characteristic ions are confirmed.

4. Data Presentation & Quantification Strategies

Table 1: Key HS-SPME Parameters for Volatile Alcohol Analysis from Validated Methods This table summarizes critical parameters from recent studies that can be applied to the analysis of **5-Ethyl-2-nonanol** [2] [3] [5].

Parameter	Recommended Setting	Application Context & Rationale
Sample Mass	1.85 - 3.0 g	Optimized for headspace vial capacity and sensitivity; excess can cause fiber overload [3] [6].
Dilution	1:1 to 2:1 (honey:water)	Reduces matrix viscosity, enhances volatile release; ratio critical for efficient extraction [2] [4].
Incubation/Extraction Temp.	60 - 70°C	Balances increased volatility with minimized thermal degradation/oxidation of sensitive compounds [2] [3].
Extraction Time	30 - 60 min	Time-dependent equilibrium; 60 min often optimal for complex matrices [3].
Agitation	250 rpm	Improves mass transfer of analytes from the sample to the headspace [6].
Fiber Type	DVB/CAR/PDMS (50/30 µm)	Broad-range extraction ideal for diverse chemical classes (acids, alcohols, aldehydes, hydrocarbons) [3] [4].

Table 2: Advanced Quantification and Validation Techniques For accurate quantification, especially in complex matrices, advanced calibration strategies are essential [2] [3] [5].

Technique	Description	Application & Benefit
Multiple Internal Standard (ISTD) Normalization	Use of several ISTDs with different chemical properties (e.g., 2-pentanol, 4-methyl-2-pentanone, chlorobenzene, benzophenone) to match different classes of analytes.	Corrects for fiber competition, matrix effects, and instrument variability; significantly enhances accuracy [2].
Matrix-Matched Calibration	Preparing calibration standards in a matrix that is chemically similar to the sample (e.g., a bland version of the sample material or a synthetic mimic).	Compensates for the matrix's effect on extraction efficiency (recoveries of 73–114% reported) [2].

Technique	Description	Application & Benefit
Method Validation	Determining Linear Range, LOD, LOQ, Precision (Repeatability), and Recovery.	Ensures the method is reliable and fit-for-purpose. For example, LODs for VOCs in ham were as low as 0.03 mg kg ⁻¹ [3] [5].

Critical Interpretation & Adaptation Notes

- **No Direct Method Available:** It is crucial to note that the provided protocols are **not a pre-validated method for 5-Ethyl-2-nonanol**. They represent a synthesis of robust, recently published HS-SPME-GC-MS methods that you must adapt and validate for your specific compound and sample matrix.
- **Identification Strategy:** Without a commercial standard, positive identification is challenging. If a standard is unavailable, use a combination of:
 - **Retention Index (RI):** Determine the experimental RI of your target peak using an n-alkane series (e.g., C8-C20) on a DB-5 type column and compare it to a literature RI value for **5-Ethyl-2-nonanol**, if available [2] [4].
 - **Mass Spectrum Matching:** Compare the acquired mass spectrum with a certified mass spectral library (NIST, Wiley). The CAS number for **5-Ethyl-2-nonanol** is **103-08-2** [1].
- **Quantification Challenge:** The supplier Sigma-Aldrich states that they **do not collect analytical data** for this compound and it is sold "as-is," underscoring the importance of in-house validation [7].

Executive Summary for Professionals

For researchers and drug development professionals, the key takeaways are:

- **Optimized Workflow:** The integrated workflow combining **DVB/CAR/PDMS fiber** extraction at **60-70°C** with GC-MS on a **medium-polarity column** represents a state-of-the-art approach for volatile analysis.
- **Robust Quantification:** The use of **multiple internal standards** and **matrix-matched calibration** is non-negotiable for achieving accurate and precise quantitative data, mitigating the significant effects of a complex sample matrix [2] [3].

- **Mandatory Validation:** Successfully applying this protocol to **5-Ethyl-2-nonanol** requires a systematic optimization of key parameters (likely via Design of Experiments, DOE) and a full method validation to establish figures of merit like LOD, LOQ, and recovery for your specific application [6] [5].

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